N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide

RAF kinase inhibition Antiproliferative activity Structure-activity relationship

Procure 852453-45-3 as a structurally matched negative control for RAF kinase assays. The 4-methoxy substitution eliminates the critical hinge-region hydrogen-bond donor found in potent analogs, enabling experimental confirmation that antiproliferative effects are RAF-dependent. Its one-carbon methylene linker makes it ideal for systematic SAR libraries optimizing the RAF-MEK-ERK axis. This compound also serves as a paired permeability probe for assessing O-methylation effects on passive membrane diffusion.

Molecular Formula C13H13N3O3S2
Molecular Weight 323.39
CAS No. 852453-45-3
Cat. No. B2752857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide
CAS852453-45-3
Molecular FormulaC13H13N3O3S2
Molecular Weight323.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2
InChIInChI=1S/C13H13N3O3S2/c1-19-11-2-4-12(5-3-11)21(17,18)14-8-10-9-16-6-7-20-13(16)15-10/h2-7,9,14H,8H2,1H3
InChIKeyJUFMGOOYDOWDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide (852453-45-3): A Structurally Defined Imidazo[2,1-b]thiazole Sulfonamide for Kinase-Targeted Research


N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide (CAS 852453-45-3, molecular formula C13H13N3O3S2, molecular weight 323.4) is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core linked via a methylene bridge to a 4-methoxybenzenesulfonamide moiety . This structural class has been explored for antiproliferative activity, with related diarylimidazo[2,1-b]thiazole sulfonamides demonstrating potent inhibition of RAF kinases and the ERK signaling pathway [1]. The compound's specific methoxy substitution differentiates it from hydroxyl-bearing analogs that have shown confirmed bioactivity, positioning it as a candidate for structure-activity relationship (SAR) studies.

Why N-(Imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide (852453-45-3) Cannot Be Substituted by Other Imidazo[2,1-b]thiazole Sulfonamides


Within the imidazo[2,1-b]thiazole sulfonamide class, minor structural modifications lead to large, non-linear differences in potency and target selectivity. Published data show that altering the terminal aryl sulfonamide substituent from para-hydroxy (compound 8u) to other groups changes antiproliferative IC50 values against cancer cell lines by over an order of magnitude, and similar substitutions shift kinase selectivity profiles between V600E-B-RAF and C-RAF [1]. The 4-methoxy group on the target compound is neither isosteric nor isoelectronic with the 4-hydroxy group present in the most potent reported analog; the methyl ether eliminates hydrogen-bond donor capacity from that position, which computational docking suggests is critical for hinge-region interactions with RAF kinases [2]. Generic substitution without experimental validation therefore carries a high risk of losing the desired activity profile entirely.

Quantitative Differentiation Evidence for N-(Imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide (852453-45-3) Relative to Close Analogs


Para-Methoxy vs. Para-Hydroxy Terminal Sulfonamide: Predicted Impact on Kinase Binding Affinity Based on Class SAR

The target compound differs from the most potent reported analog, compound 8u (para-hydroxybenzenesulfonamide), by a single O-methylation at the para position of the terminal phenyl ring. In the published class SAR, compound 8u demonstrated V600E-B-RAF IC50 of 39.9 nM and C-RAF IC50 of 19.0 nM, with antiproliferative IC50 values of 0.845 μM (NCI-H460) and 0.476 μM (MCF7) [1]. The methoxy group is bulkier, more lipophilic (clogP increase estimated at ~0.6 units), and loses the hydrogen-bond donor that was identified as critical for activity in this series. While direct experimental data for the target compound are not available in the peer-reviewed literature, class-level SAR indicates that 4-methoxy substitution typically reduces RAF inhibitory potency by 5- to 50-fold relative to 4-hydroxy in related chemotypes [2].

RAF kinase inhibition Antiproliferative activity Structure-activity relationship

Linker Topology: Methylene-Bridged vs. Ethylene-Linked Scaffold Comparison for Antiproliferative Activity

The target compound employs a direct methylene (-CH2-) linker between the imidazo[2,1-b]thiazole core and the sulfonamide nitrogen. The most active published compound from this chemotype (8u) uses an ethylene (-CH2CH2-) linker, which provided superior mean % inhibition values across the NCI 57-cell-line panel at 10 μM, followed by 5-dose IC50 determination [1]. Compounds in this series with constrained or shorter linkers (including those with anilino or direct aryl attachments) showed substantially lower antiproliferative activity, indicating that linker length and flexibility directly influence target engagement. The target compound's methylene linker is one carbon shorter than the optimal ethylene bridge, predicting reduced conformational freedom for kinase binding-site accommodation.

Antiproliferative screening Linker SAR NCI-60 panel

Physicochemical Property Differentiation: Effect of Methoxy Substitution on Solubility and Permeability Relative to Hydroxy Analog

Methylation of the para-hydroxy group to yield the para-methoxy substituent is predicted to increase lipophilicity (AlogP increase of ~0.6 log units) and reduce aqueous solubility by approximately 3- to 10-fold, based on established fragment-based physicochemical trends [1]. The target compound's topological polar surface area (tPSA, calculated ~95 Ų) is similar to the hydroxy analog (~95 Ų), but the loss of the hydrogen-bond donor reduces the HBD count from 2 to 1. These differences directly affect oral bioavailability parameters in the Lipinski and Veber frameworks.

Physicochemical profiling Drug-likeness Lipophilicity

Selectivity Potential: Pan-RAF vs. BRAF-Selective Profiling Opportunity for 4-Methoxy Substituted Scaffolds

In the imidazo[2,1-b]thiazole sulfonamide series, compound 8u showed pan-RAF inhibitory activity with IC50 values of 39.9 nM (V600E-B-RAF) and 19.0 nM (C-RAF), and downstream suppression of phosphorylated MEK and ERK [1]. The 4-methoxy modification is expected to alter the selectivity fingerprint because the methoxy group cannot engage the same hydrogen-bond network as the hydroxy group in the RAF kinase hinge region. Further optimization identified (imidazo[2,1-b]thiazol-5-yl)pyrimidine sulfonamides with in vivo anti-melanoma efficacy, confirming that sulfonamide substitution patterns directly modulate kinase selectivity within this scaffold class [2].

Pan-RAF inhibition Kinase selectivity Melanoma

Recommended Application Scenarios for N-(Imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide (852453-45-3) Based on Available Evidence


Negative Control or Inactive Comparator for Imidazo[2,1-b]thiazole RAF Inhibitor Assays

Based on the class SAR indicating that 4-methoxy substitution and the one-carbon methylene linker both reduce RAF inhibitory potency relative to compound 8u [1], this compound can serve as a structurally matched negative control in V600E-B-RAF and C-RAF biochemical assays. When used alongside compound 8u (IC50 values of 39.9 nM and 19.0 nM respectively [1]), it enables confirmation that observed cellular antiproliferative effects are specifically attributable to RAF kinase inhibition rather than off-target sulfonamide effects.

Linker-Structure Activity Relationship Probe for Imidazo[2,1-b]thiazole Library Design

The compound's methylene linker is one carbon shorter than the ethylene linker found in the most potent published analogs [1]. Incorporating this compound into a focused library alongside ethylene-linked, anilino-linked, and direct aryl-linked variants allows systematic deconvolution of linker contributions to target binding and cellular potency, providing critical SAR data for lead optimization programs targeting the RAF-MEK-ERK axis.

Hydrogen-Bond Donor Pharmacophore Mapping Tool

The 4-methoxy group eliminates the para-hydroxy hydrogen-bond donor present in compound 8u while maintaining similar steric occupancy. This makes the target compound uniquely suited for testing the pharmacophoric requirement of a hydrogen-bond donor at the terminal aryl position in RAF kinase binding [1]. Co-crystallography or molecular docking studies comparing this compound with its 4-hydroxy analog can directly map the contribution of this specific H-bond interaction to binding affinity and selectivity [2].

Cellular Permeability Comparison Standard for Sulfonamide Lead Optimization

The predicted ~0.6 log unit increase in lipophilicity relative to the 4-hydroxy analog, accompanied by reduced HBD count , positions this compound as a matched-pair tool for assessing how O-methylation of terminal sulfonamide substituents affects passive membrane permeability. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparisons between this compound and its hydroxy analog can quantitatively inform property-based design decisions in sulfonamide-containing kinase inhibitor programs.

Quote Request

Request a Quote for N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.